molecular formula C5H4N4O2S B13129817 5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one

5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B13129817
M. Wt: 184.18 g/mol
InChI Key: JTKQWJYPNCFNIJ-UHFFFAOYSA-N
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Description

5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one include:

Properties

Molecular Formula

C5H4N4O2S

Molecular Weight

184.18 g/mol

IUPAC Name

5-amino-2-sulfanylidene-3,6-dihydro-[1,3]oxazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)11-5(12)8-2/h(H4,6,7,8,9,10,12)

InChI Key

JTKQWJYPNCFNIJ-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=S)O1)N=C(NC2=O)N

Origin of Product

United States

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